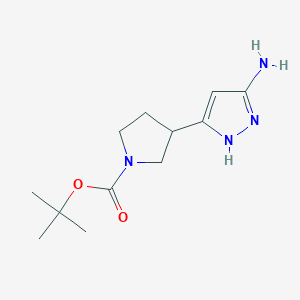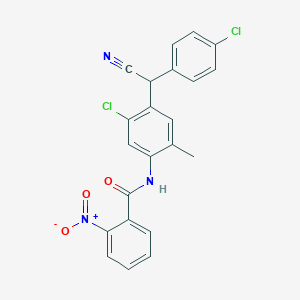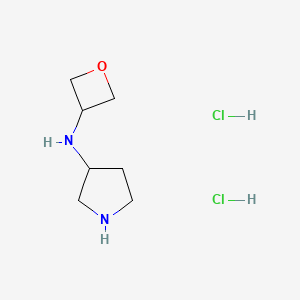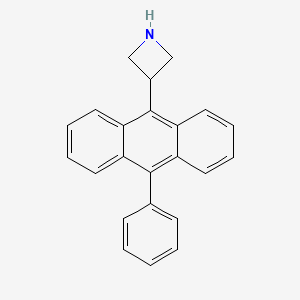
5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a pyrrolidinyl group protected by a tert-butoxycarbonyl (Boc) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the Boc-protected pyrrolidinyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between a hydrazine derivative and a β-enamino diketone can lead to the formation of the pyrazole ring . The Boc-protected pyrrolidinyl group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The Boc-protected pyrrolidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, dihydropyrazole derivatives, and various substituted pyrazoles .
Aplicaciones Científicas De Investigación
5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.
Industry: It finds applications in the synthesis of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the Boc-protected pyrrolidinyl group play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-5-(1-Boc-3-pyrrolidinyl)pyrazole
- 5-Amino-3-(1-Boc-4-pyrrolidinyl)pyrazole
- 5-Amino-3-(1-Boc-2-pyrrolidinyl)pyrazole
Uniqueness
5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Boc-protected pyrrolidinyl group enhances its stability and facilitates its use in various synthetic applications .
Propiedades
Fórmula molecular |
C12H20N4O2 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
tert-butyl 3-(3-amino-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-5-4-8(7-16)9-6-10(13)15-14-9/h6,8H,4-5,7H2,1-3H3,(H3,13,14,15) |
Clave InChI |
IPYPXWHNYYQPAC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Bromo-4,5-dihydro-3H-benzo[e]indazole](/img/structure/B13695933.png)






